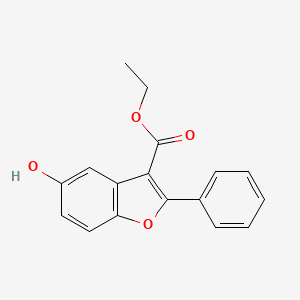

5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester

Description

Structural Identification and IUPAC Nomenclature

The systematic identification of this compound begins with its official Chemical Abstracts Service registry number 4610-75-7, which serves as the unique identifier for this compound in chemical databases worldwide. The International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate, reflecting the systematic naming conventions that identify the position and nature of each functional group within the molecular framework.

The molecular structure can be described using multiple standardized formats. The Simplified Molecular Input Line Entry System representation is CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3, which provides a linear notation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C17H14O4/c1-2-20-17(19)15-13-10-12(18)8-9-14(13)21-16(15)11-6-4-3-5-7-11/h3-10,18H,2H2,1H3 offers a more detailed structural description that includes hydrogen atom positions and connectivity information.

The compound exhibits several synonymous names in chemical literature, including "Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate" and "3-Benzofurancarboxylic acid, 5-hydroxy-2-phenyl-, ethyl ester". These alternative designations reflect different naming conventions and database systems, but all refer to the identical molecular structure. The topological polar surface area of 59.7 square angstroms and logarithmic partition coefficient of 3.9 provide insights into the compound's physicochemical properties and potential bioavailability characteristics.

Historical Context in Benzofuran Derivative Research

The historical development of benzofuran chemistry traces its origins to 1870, when Perkin became the first chemist to successfully synthesize the benzofuran ring system. This pioneering achievement established the foundation for subsequent research into benzofuran derivatives and their diverse applications. Since Perkin's initial work, the benzofuran heterocyclic framework has found numerous applications across diverse fields of daily life, particularly in medicinal chemistry where these compounds have demonstrated significant biological activities.

The evolution of benzofuran synthesis methodologies has progressed from traditional acidic and basic conditions to more sophisticated approaches involving Lewis acid catalysis and transition metal-mediated reactions. Early synthetic approaches to benzofurans primarily relied on intramolecular cyclization reactions, which provided access to basic benzofuran structures but often suffered from limitations in substrate scope and reaction efficiency. The development of alternative synthetic strategies has addressed many of these historical limitations, leading to more practical and environmentally friendly preparation methods.

Research into 5-hydroxybenzofuran derivatives specifically has gained momentum due to their demonstrated biological activities and pharmaceutical potential. Traditional approaches to 5-hydroxybenzofurans involved Michael addition reactions, but these methods often suffered from disadvantages such as limited substrate scope and low yields. In 2006, Gu and colleagues discovered an improved method for preparing 5,6-dihydroxylated benzofuran derivatives through oxidation-Michael addition, although this protocol still faced limitations in terms of substrate scope and reaction efficiency.

The advancement of synthetic methodologies has led to the development of more efficient approaches for accessing this compound and related compounds. Modern synthetic strategies have explored the use of environmentally benign Lewis acid catalysts in combination with readily available substrates under mild reaction conditions. These developments represent significant improvements over earlier methods and have made benzofuran derivatives more accessible for research and potential pharmaceutical applications.

Significance in Heterocyclic Chemistry and Pharmaceutical Intermediates

The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the broader benzofuran family in heterocyclic chemistry. Heterocycles constitute the main components of most biologically active compounds, and benzofuran derivatives have established themselves as privileged scaffolds in medicinal chemistry research. The structural framework of this compound provides multiple sites for functionalization and biological interaction, making it valuable for structure-activity relationship studies and drug development programs.

Benzofuran derivatives, including this compound, have demonstrated activity against various pathological conditions. Research has shown that benzofuran compounds exhibit efficacy against bacterial, viral, inflammatory, and protozoal diseases. Furthermore, these compounds have shown therapeutic potential against diabetes, human immunodeficiency virus infections, tuberculosis, epilepsy, and Alzheimer's disease. The diverse biological activities of benzofuran derivatives highlight their importance as pharmaceutical intermediates and potential drug candidates.

The compound's significance in synthetic chemistry extends to its utility in polymer preparation and materials science applications. Benzofuran derivatives have been widely employed in the preparation of different polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters. Additionally, these compounds have found applications in the synthesis of various dyes, including dye-sensitized solar cells and industrial dyes, demonstrating their versatility beyond pharmaceutical applications.

| Biological Activity | Research Status | Potential Applications |

|---|---|---|

| Antibacterial | Established | Infectious disease treatment |

| Antiviral | Demonstrated | Viral infection therapy |

| Anti-inflammatory | Documented | Inflammatory condition management |

| Antiprotozoal | Reported | Parasitic disease treatment |

| Enzyme Inhibition | Multiple targets identified | Drug development |

| Anticancer | Various cancer types | Oncology therapeutics |

Modern synthetic approaches to this compound have focused on developing practical and scalable preparation methods. Recent research has demonstrated that the compound can be synthesized through bismuth chloride-catalyzed cycloaddition of unactivated 1,4-benzoquinones with 1,3-dicarbonyl compounds, providing good to excellent yields under mild reaction conditions. These synthetic advances have made the compound more accessible for research applications and potential commercial development.

The compound's role as a pharmaceutical intermediate is further emphasized by its structural similarity to known bioactive molecules and its potential for chemical modification. The presence of the hydroxyl group at position 5 provides opportunities for hydrogen bonding interactions with biological targets, while the ethyl ester functionality can be readily modified to tune the compound's pharmacokinetic properties. These structural features make this compound an attractive starting point for medicinal chemistry programs aimed at developing new therapeutic agents.

Properties

IUPAC Name |

ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-2-20-17(19)15-13-10-12(18)8-9-14(13)21-16(15)11-6-4-3-5-7-11/h3-10,18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZJQHPNLFLEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347685 | |

| Record name | 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4610-75-7 | |

| Record name | 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester (commonly referred to as benzofuran derivative) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₇H₁₄O₄

- Molecular Weight : 282.29 g/mol

- CAS Number : 4610-75-7

The biological activity of this compound is primarily attributed to its interaction with various cellular receptors and enzymes, influencing multiple biochemical pathways:

- Enzyme Interactions : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of metabolic pathways, affecting drug bioavailability and efficacy .

- Cell Signaling Modulation : It modulates key signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation, differentiation, and survival.

- Gene Expression : The compound influences gene expression by binding to specific receptors on cell surfaces, activating or inhibiting downstream signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has demonstrated significant inhibitory effects against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent activity:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | <0.0039 | Antimicrobial |

| Control (TAM16) | 0.0313 | Antimicrobial |

This data suggests that modifications in the chemical structure can enhance antimicrobial properties significantly .

Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines. In vitro studies show promising results:

| Compound | Cell Line | Viability (%) at 100 µM |

|---|---|---|

| This compound | A549 (lung adenocarcinoma) | 78–86% |

| Cisplatin (control) | A549 | <50% |

These findings indicate that while the compound exhibits some cytotoxicity, it may require further structural optimization to enhance its efficacy against cancer cells .

Case Studies and Research Findings

- Study on Mycobacterial Inhibitors : A study focusing on inhibitors of Mycobacterium tuberculosis showed that benzofuran derivatives exhibited enhanced anti-TB activity compared to their corresponding ethyl benzofuran derivatives. The introduction of hydroxyl groups significantly increased potency .

- Review on Benzo[b]furan Derivatives : A comprehensive review highlighted the synthesis and biological evaluations of various benzo[b]furan derivatives from 2011 to 2022, noting increased antiproliferative activity with specific substitutions on the benzofuran ring .

Pharmacokinetics and Stability

The pharmacokinetics of this compound remains under investigation. Factors such as temperature and storage conditions can affect its stability and bioavailability. It is recommended that this compound be stored in a refrigerated environment to maintain its efficacy over time .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal applications, particularly as a potential therapeutic agent. Its derivatives have been investigated for:

- Antimicrobial Activity : Studies indicate that certain derivatives exhibit significant antimicrobial effects against various pathogens. For instance, compounds derived from this structure have been evaluated for their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, with some showing potent activity at low concentrations .

- Anti-inflammatory and Anti-tumor Properties : Benzofuran derivatives, including this compound, are being researched for their anti-inflammatory and anti-cancer properties. The ability to modulate key signaling pathways such as MAPK/ERK is critical in these contexts.

Biochemical Analysis

5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester interacts with several biological targets:

- Cytochrome P450 Enzymes : This compound has been found to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. For example, it can inhibit CYP1A2 and activate CYP3A4, influencing the metabolism of various substrates.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme | Interaction Type | Effect on Metabolism |

|---|---|---|

| CYP1A2 | Inhibition | Decreased metabolism of substrates |

| CYP3A4 | Activation | Increased metabolism of drugs |

Material Science

The unique chemical structure of this compound allows it to serve as a building block in organic synthesis. It is utilized in developing new materials and pharmaceuticals due to its versatile reactivity and stability under standard laboratory conditions.

Case Study 1: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of derivatives of this compound demonstrated significant activity against Mycobacterium tuberculosis. Compounds were synthesized and tested for their MIC values, revealing that specific substitutions on the benzofuran core enhanced potency dramatically .

Case Study 2: Anti-cancer Activity

A study focusing on the anti-cancer potential of benzofuran derivatives found that certain compounds derived from this structure exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin against breast cancer cell lines (MCF-7 and MDA-MB-231). This suggests that further development could lead to effective new treatments .

Comparison with Similar Compounds

Comparison with Similar Benzofuran-Based Compounds

The following table compares 5-hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester with structurally analogous benzofuran derivatives, highlighting substituent variations, molecular properties, and research findings:

Key Structural and Functional Insights:

Position 5 Modifications: The hydroxy group in the parent compound enables etherification (e.g., with benzyl bromides) to generate bioactive intermediates . Cyanomethoxy (OCH₂CN) substitution () introduces a nitrile group, which may enhance metabolic stability and electronic properties . Acetoxy (OAc) groups () are common prodrug strategies to mask polar hydroxy groups, improving membrane permeability .

Position 4 Modifications :

- The 3-methylpiperidinylmethyl group () increases lipophilicity and may enhance interactions with hydrophobic binding pockets in biological targets .

Q & A

Q. What are the standard synthetic routes for 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester?

- Methodological Answer : The synthesis typically involves: (i) Benzofuran ring formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates under acidic or basic conditions. (ii) Esterification : Reaction of the carboxylic acid derivative (e.g., 5-hydroxy-2-phenyl-benzofuran-3-carboxylic acid) with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) or via coupling agents like DCC/DMAP . (iii) Hydroxylation : Introduction of the hydroxyl group at position 5 via electrophilic substitution or oxidation of a pre-existing functional group. Example: Ethyl esters of benzofuran derivatives are often synthesized by refluxing the carboxylic acid with ethanol and H₂SO₄, followed by purification via column chromatography .

Q. What purification techniques are recommended for this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., Rf = 0.65 in ethyl acetate) to isolate the ester .

- Recrystallization : Single crystals suitable for X-ray analysis can be obtained by slow evaporation from benzene or chloroform .

- Acid-Base Extraction : For intermediates, separate acidic/basic impurities by adjusting pH and extracting with dichloromethane or chloroform .

Q. What safety considerations are critical during handling?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Perform reactions in a fume hood due to volatile solvents (e.g., methanol, dichloromethane).

- Store the compound in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- pH and Temperature Control : For hydrolysis/esterification, maintain pH ~6.2 and temperatures ≤5°C to suppress side reactions (e.g., over-hydrolysis) .

- Solvent Selection : Use polar aprotic solvents (e.g., THF) to enhance reaction homogeneity.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzymes (e.g., lipases) to improve regioselectivity .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved?

- Methodological Answer :

- X-ray Crystallography : Confirm molecular geometry and hydrogen-bonding patterns (e.g., centrosymmetric dimers via O–H···O interactions) .

- Cross-Validation : Compare NMR (¹H/¹³C) and HRMS data with computational simulations (DFT) to assign signals accurately.

- Dynamic NMR : Resolve conformational ambiguities caused by rotamers or tautomers .

Q. What mechanistic insights exist for the reactivity of the ester group?

- Methodological Answer :

- Hydrolysis Studies : Monitor ester cleavage under alkaline conditions (e.g., KOH in MeOH/H₂O) via HPLC to track kinetic profiles .

- Steric Effects : The ethyl ester’s bulkiness may slow nucleophilic attacks compared to methyl esters, as seen in analogous benzofuran systems .

Q. How to design bioactivity assays targeting benzofuran derivatives?

- Methodological Answer :

- Antimicrobial Screening : Use microdilution assays against Gram-positive/negative bacteria (MIC ≤ 25 µg/mL) .

- Enzyme Inhibition : Test against COX-2 or tyrosinase using spectrophotometric methods (IC₅₀ calculations) .

- Cytotoxicity : Evaluate in cancer cell lines (e.g., MCF-7) via MTT assays, comparing IC₅₀ values with structural analogs .

Q. How do intermolecular interactions influence crystallographic packing?

- Methodological Answer :

- Hydrogen Bonding : The carboxyl group forms O–H···O dimers, creating centrosymmetric units (Table 1 in ).

- π-π Stacking : The phenyl group at position 2 contributes to layered packing, analyzed via Hirshfeld surfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.